N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]pyridine-3-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
The sulfonyl group present in the compound is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design, as it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indole Sulfonamide: The indole moiety is first sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Alkylation: The sulfonylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Coupling with Pyridine Sulfonamide: The final step involves coupling the alkylated indole with pyridine-3-sulfonamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole or pyridine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Sulfonamide antibiotics: Compounds with sulfonamide groups used in antibacterial treatments.
Pyridine derivatives: Compounds with pyridine rings used in various chemical and pharmaceutical applications.
Uniqueness
N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide is unique due to its combination of indole, sulfonamide, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c19-23(20,18-10-7-13-4-1-2-6-15(13)18)11-9-17-24(21,22)14-5-3-8-16-12-14/h1-6,8,12,17H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXWLTFYUKCTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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